Cas no 1492044-56-0 ((2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid)

(2R,4R)-1-アリルオキシカルボニル-4-ヒドロキシ-2-ピロリジンカルボン酸は、キラルなピロリジン骨格を有する有機化合物です。4位のヒドロキシル基と2位のカルボキシル基という二つの官能基を(R,R)配置で保持しており、不斉合成における重要なビルディングブロックとしての応用が可能です。1位のアリルオキシカルボニル保護基は選択的脱保護が容易な特徴があり、多段階合成において高い利便性を発揮します。特に医薬品中間体や生理活性化合物の合成において、立体選択的反応を必要とする場面で優れた性能を示します。高い光学純度と安定性を兼ね備えており、複雑な分子構築に適した化合物です。

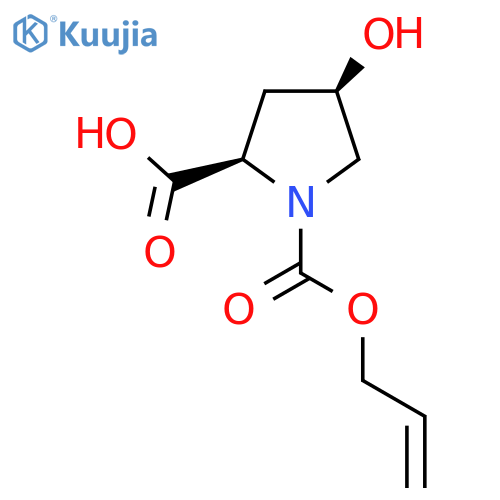

1492044-56-0 structure

商品名:(2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid

(2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- (2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid

- (2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid

- SCHEMBL9328664

- EN300-6467807

- 1492044-56-0

- XHZYVDPKJZQKHJ-RNFRBKRXSA-N

- AKOS017511697

-

- インチ: 1S/C9H13NO5/c1-2-3-15-9(14)10-5-6(11)4-7(10)8(12)13/h2,6-7,11H,1,3-5H2,(H,12,13)/t6-,7-/m1/s1

- InChIKey: XHZYVDPKJZQKHJ-RNFRBKRXSA-N

- ほほえんだ: O[C@H]1CN(C(=O)OCC=C)[C@@H](C(=O)O)C1

計算された属性

- せいみつぶんしりょう: 215.07937252g/mol

- どういたいしつりょう: 215.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 87.1Ų

(2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6467807-0.25g |

(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |

1492044-56-0 | 0.25g |

$617.0 | 2023-05-24 | ||

| Enamine | EN300-6467807-0.5g |

(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |

1492044-56-0 | 0.5g |

$645.0 | 2023-05-24 | ||

| Enamine | EN300-6467807-10.0g |

(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |

1492044-56-0 | 10g |

$2884.0 | 2023-05-24 | ||

| Enamine | EN300-6467807-0.05g |

(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |

1492044-56-0 | 0.05g |

$563.0 | 2023-05-24 | ||

| Enamine | EN300-6467807-0.1g |

(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |

1492044-56-0 | 0.1g |

$591.0 | 2023-05-24 | ||

| Enamine | EN300-6467807-5.0g |

(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |

1492044-56-0 | 5g |

$1945.0 | 2023-05-24 | ||

| Enamine | EN300-6467807-2.5g |

(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |

1492044-56-0 | 2.5g |

$1315.0 | 2023-05-24 | ||

| Enamine | EN300-6467807-1.0g |

(2R,4R)-4-hydroxy-1-[(prop-2-en-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid |

1492044-56-0 | 1g |

$671.0 | 2023-05-24 |

(2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid 関連文献

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

1492044-56-0 ((2R,4R)-1-allyloxycarbonyl-4-hydroxy-2-pyrrolidinecarboxylic acid) 関連製品

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量